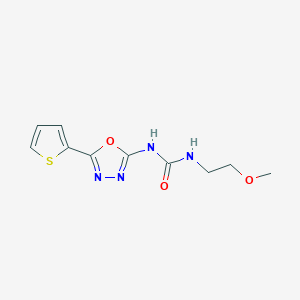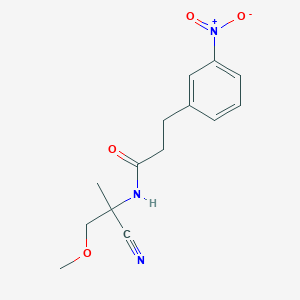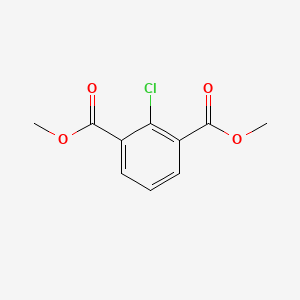
1-(2-Methoxyethyl)-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Methoxyethyl)-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)urea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The exact mechanism of action of 1-(2-Methoxyethyl)-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)urea is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes involved in DNA replication and cell division, leading to the death of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 1-(2-Methoxyethyl)-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)urea can induce apoptosis (programmed cell death) in cancer cells, while leaving healthy cells unaffected. Additionally, it has also been found to exhibit anti-inflammatory properties, suggesting its potential use in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-(2-Methoxyethyl)-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)urea is its ability to selectively target cancer cells, while leaving healthy cells unaffected. This makes it a promising candidate for the development of anticancer drugs. However, one limitation of this compound is its relatively low solubility in water, which may pose challenges in its formulation and administration.
Orientations Futures
There are several future directions for the study of 1-(2-Methoxyethyl)-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)urea. One potential direction is the development of novel drug formulations that can improve its solubility and bioavailability. Additionally, further studies are needed to fully understand its mechanism of action and to identify potential targets for drug development. Finally, there is a need for in vivo studies to evaluate the safety and efficacy of this compound in animal models.
Méthodes De Synthèse
The synthesis of 1-(2-Methoxyethyl)-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)urea involves the reaction of 5-(thiophen-2-yl)-1,3,4-oxadiazole-2-carboxylic acid with 2-aminoethanol in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then treated with urea to form the final compound.
Applications De Recherche Scientifique
1-(2-Methoxyethyl)-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)urea has been extensively studied for its potential applications in various fields of science. It has been found to exhibit significant activity against cancer cells, making it a promising candidate for the development of anticancer drugs. Additionally, it has also been found to possess antimicrobial and antifungal properties, suggesting its potential use in the development of antibiotics.
Propriétés
IUPAC Name |
1-(2-methoxyethyl)-3-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O3S/c1-16-5-4-11-9(15)12-10-14-13-8(17-10)7-3-2-6-18-7/h2-3,6H,4-5H2,1H3,(H2,11,12,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJWGIBNHYYAFJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NC1=NN=C(O1)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(isopropylsulfonyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B3002888.png)


![Methyl 3-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B3002891.png)
![4-(Phenylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B3002892.png)

![2-[(2,4-Dichlorobenzyl)sulfanyl]-4-[3-(trifluoromethyl)phenyl]nicotinonitrile](/img/structure/B3002895.png)



![2-(2-Chloro-6-fluorophenyl)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethanone](/img/structure/B3002903.png)
![methyl 3-cyano-2-(3-((4-fluorophenyl)sulfonyl)propanamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B3002904.png)
![(Z)-N-(3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B3002908.png)
